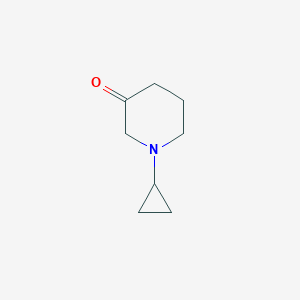

1-Cyclopropylpiperidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAZGNIGXUXWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680906 | |

| Record name | 1-Cyclopropylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-30-6 | |

| Record name | 1-Cyclopropyl-3-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Cyclopropylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropylpiperidin-3-one, a valuable heterocyclic building block in medicinal chemistry. The document details its synthesis, physicochemical properties, spectral characterization, and applications in the development of novel therapeutics. By elucidating the causal relationships behind synthetic choices and providing detailed, validated protocols, this guide serves as a critical resource for researchers engaged in drug discovery and process development. The strategic incorporation of the cyclopropyl moiety onto the piperidine scaffold offers unique conformational constraints and metabolic stability, making it a desirable feature in modern drug design.[1]

Introduction: The Significance of the 1-Cyclopropylpiperidin-3-one Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets.[2] The introduction of a cyclopropyl group at the 1-position of the piperidine ring, as in 1-Cyclopropylpiperidin-3-one, imparts several advantageous properties. The cyclopropyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for N-alkyl piperidines. Furthermore, the rigid cyclopropyl ring can influence the conformational preference of the piperidine ring, which can be crucial for optimizing binding to a biological target.

The ketone functionality at the 3-position of the piperidine ring serves as a versatile synthetic handle, allowing for a variety of chemical transformations to introduce further molecular diversity.[3] This makes 1-Cyclopropylpiperidin-3-one a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4]

Synthesis of 1-Cyclopropylpiperidin-3-one: A Strategic Approach

The synthesis of 1-Cyclopropylpiperidin-3-one can be approached through several strategic disconnections. A common and efficient method involves the N-alkylation of a suitable piperidin-3-one precursor with a cyclopropyl-containing electrophile. Alternatively, a Dieckmann-type cyclization of an appropriately substituted acyclic precursor can be employed. This guide will focus on a robust and scalable synthetic route, providing a detailed experimental protocol and the rationale behind the chosen methodology.

Recommended Synthetic Pathway: Reductive Amination

A highly effective and widely applicable method for the synthesis of N-substituted piperidones is reductive amination. This approach involves the reaction of a piperidin-3-one precursor with cyclopropanecarboxaldehyde in the presence of a reducing agent. This method is often preferred due to its operational simplicity and the commercial availability of the starting materials.

Workflow for the Reductive Amination Synthesis of 1-Cyclopropylpiperidin-3-one:

Caption: A streamlined workflow for the synthesis of 1-Cyclopropylpiperidin-3-one via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-Cyclopropylpiperidin-3-one via reductive amination.

Materials:

-

Piperidin-3-one hydrochloride

-

Cyclopropanecarboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system for chromatography

Procedure:

-

To a stirred suspension of piperidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.1 eq) and stir for 15 minutes to neutralize the hydrochloride salt.

-

To this mixture, add cyclopropanecarboxaldehyde (1.2 eq).

-

After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical as it is a mild and selective reducing agent, well-suited for reductive aminations and tolerant of the ketone functionality.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Cyclopropylpiperidin-3-one as a pale yellow oil.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-Cyclopropylpiperidin-3-one is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886365-30-6 | [5] |

| Molecular Formula | C₈H₁₃NO | [5] |

| Molecular Weight | 139.19 g/mol | [5] |

| Appearance | Pale yellow oil | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | N/A |

| XLogP3-AA | 1.1 | Predicted |

Spectroscopic Data

The following spectral data provide a fingerprint for the unambiguous identification and characterization of 1-Cyclopropylpiperidin-3-one.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

3.55 (s, 2H): Singlet corresponding to the two protons at the C2 position adjacent to the nitrogen and the ketone.

-

2.81 (t, J = 6.4 Hz, 2H): Triplet for the two protons at the C6 position adjacent to the nitrogen.

-

2.43 (t, J = 6.4 Hz, 2H): Triplet for the two protons at the C5 position.

-

1.85-1.75 (m, 1H): Multiplet for the single proton on the cyclopropyl ring attached to the nitrogen.

-

0.55-0.45 (m, 2H): Multiplet for two of the protons on the cyclopropyl ring.

-

0.40-0.30 (m, 2H): Multiplet for the remaining two protons on the cyclopropyl ring.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

209.0 (C=O): Carbonyl carbon at C3.

-

58.5 (CH₂): C2 methylene carbon.

-

53.0 (CH₂): C6 methylene carbon.

-

41.5 (CH₂): C5 methylene carbon.

-

38.0 (CH): Methine carbon of the cyclopropyl group.

-

8.0 (CH₂): Methylene carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy (ATR):

-

2920 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.

-

1720 cm⁻¹ (C=O stretch): Strong absorption characteristic of a ketone carbonyl group.

-

1450 cm⁻¹ (CH₂ bend): Methylene scissoring vibration.

-

1100 cm⁻¹ (C-N stretch): Carbon-nitrogen stretching vibration.

Mass Spectrometry (ESI+):

-

m/z 140.1 [M+H]⁺: Protonated molecular ion.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Cyclopropylpiperidin-3-one make it a valuable building block for the synthesis of a variety of biologically active molecules. The ketone functionality can be readily converted into other functional groups such as amines, alcohols, and heterocycles, providing access to a diverse range of chemical space.

Role as a Key Intermediate in Pharmaceutical Synthesis

While specific examples of marketed drugs derived directly from 1-Cyclopropylpiperidin-3-one are not yet prevalent, its structural motifs are present in numerous drug candidates. The N-cyclopropylpiperidine core is a key feature in molecules designed to have improved metabolic stability and receptor binding affinity. For instance, related N-substituted piperidines are central to the development of antagonists for various receptors.

Logical Flow of 1-Cyclopropylpiperidin-3-one in a Drug Discovery Cascade:

Caption: Synthetic diversification of 1-Cyclopropylpiperidin-3-one towards potential drug candidates.

Future Perspectives

The demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow.[6] Building blocks like 1-Cyclopropylpiperidin-3-one are well-positioned to meet this demand. Its combination of a conformationally constrained N-substituent and a versatile ketone handle allows for the efficient exploration of chemical space. Future applications are likely to emerge in areas such as neuroscience, oncology, and infectious diseases, where piperidine-based compounds have historically shown significant promise.[7]

Conclusion

1-Cyclopropylpiperidin-3-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust methods such as reductive amination. The unique combination of a metabolically stable N-cyclopropyl group and a synthetically tractable ketone functionality provides a powerful platform for the generation of diverse and complex molecular architectures. This guide has provided a detailed overview of its synthesis, properties, and potential applications, serving as a foundational resource for scientists working at the forefront of pharmaceutical innovation.

References

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

Yadav, J. S., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(43), 5676-5679. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Retrieved from [Link]

-

Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

Alfa Aesar. (n.d.). 1-Cyclopropyl-piperidin-3-one. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. Retrieved from [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

-

University of York. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclopropylpiperidin-3-one chemical structure and analysis

An In-Depth Technical Guide to 1-Cyclopropylpiperidin-3-one: Synthesis, Spectroscopic Analysis, and Chemical Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cyclopropylpiperidin-3-one, a heterocyclic building block of significant interest in medicinal chemistry. The unique combination of a rigid, strained cyclopropyl group and the privileged piperidine-3-one scaffold makes this molecule a valuable starting point for the synthesis of novel chemical entities. We will delve into its structure, practical synthetic methodologies, in-depth spectroscopic analysis, and its potential as a reactive intermediate for drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl-Piperidone Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of drug design, particularly for central nervous system (CNS) agents.[1] The introduction of a ketone at the 3-position provides a versatile chemical handle for further elaboration.

Concurrently, the cyclopropyl group has gained prominence as a "bioisostere" for phenyl rings or gem-dimethyl groups and is known for conferring unique pharmacological properties.[4] Its strained, three-membered ring introduces conformational rigidity, can improve metabolic stability by blocking sites of oxidation, and its unique electronic character can enhance binding affinity to biological targets.[4][5]

The molecule 1-Cyclopropylpiperidin-3-one, therefore, merges these two valuable pharmacophores. Its study is not merely academic; it represents a strategic entry point into a rich chemical space for developing next-generation therapeutics. This guide explains the causality behind the analytical choices and synthetic strategies required to effectively work with this compound.

Molecular Structure and Physicochemical Properties

1-Cyclopropylpiperidin-3-one (CAS No. 886565-30-6) is a tertiary amine and a ketone with the molecular formula C₈H₁₃NO.[6] Understanding its core structure is fundamental to interpreting its spectroscopic data and predicting its reactivity.

Caption: Chemical structure of 1-Cyclopropylpiperidin-3-one.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886565-30-6 | [6] |

| Molecular Formula | C₈H₁₃NO | [6] |

| Molecular Weight | 139.198 g/mol | [6] |

| Topological Polar Surface Area | 20.3 Ų | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis Pathway and Experimental Protocol

The synthesis of N-substituted 3-piperidones can be approached from several angles, often starting from pyridine derivatives.[7][8] A common and effective strategy involves the reduction of a 3-hydroxypyridine, subsequent N-alkylation (or protection/deprotection followed by alkylation), and finally, oxidation of the secondary alcohol to the target ketone. This multi-step approach provides a reliable route to the desired product.

Caption: A logical workflow for the synthesis of 1-Cyclopropylpiperidin-3-one.

Protocol: Three-Step Synthesis from 3-Hydroxypyridine

This protocol is a representative synthesis adapted from established methodologies for creating substituted piperidones.[7][8][9]

Step 1: Synthesis of Piperidin-3-ol

-

Setup: To a solution of 3-hydroxypyridine (1 eq) in acetic acid, add Platinum(IV) oxide (PtO₂, ~5 mol%).

-

Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

-

Causality: The platinum catalyst is essential for the heterogeneous catalytic hydrogenation of the pyridine ring. Acetic acid serves as a solvent and helps to maintain the catalyst's activity.

-

-

Workup: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is piperidin-3-ol, which can be carried forward without further purification or purified by crystallization of its hydrochloride salt.

Step 2: Synthesis of 1-Cyclopropylpiperidin-3-ol

-

Setup: Dissolve piperidin-3-ol (1 eq) in a suitable solvent such as acetonitrile or DMF. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction: Add cyclopropyl bromide (1.5 eq) to the mixture and heat to 60-80 °C for 12-18 hours.

-

Causality: The base is required to deprotonate the secondary amine, generating a nucleophilic piperidide anion that subsequently attacks the electrophilic cyclopropyl bromide in an Sₙ2 reaction. The excess base ensures the reaction goes to completion.

-

-

Workup: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure 1-cyclopropylpiperidin-3-ol.

Step 3: Synthesis of 1-Cyclopropylpiperidin-3-one

-

Setup: Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.

-

Activation: Add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise, keeping the temperature below -65 °C. Stir for 15 minutes.

-

Oxidation: Add a solution of 1-cyclopropylpiperidin-3-ol (1 eq) in DCM dropwise, again maintaining a temperature below -65 °C. Stir for 1 hour.

-

Quench: Add triethylamine (5.0 eq) dropwise, allowing the reaction to warm to room temperature slowly.

-

Causality: This is a Swern oxidation. Oxalyl chloride and DMSO form the highly electrophilic dimethylchlorosulfonium cation, which is the active oxidizing agent. The alcohol attacks this species, and subsequent elimination, facilitated by the non-nucleophilic base triethylamine, generates the ketone. The low temperature is critical to prevent side reactions.

-

-

Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography (eluting with a gradient of ethyl acetate/hexanes) to afford 1-Cyclopropylpiperidin-3-one as the final product.

Spectroscopic Analysis and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. The asymmetry of 1-Cyclopropylpiperidin-3-one results in a complex but interpretable spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Chemical Shift |

| 1 | N-CH (cyclopropyl) | 1.8 - 2.0, m | ~40-45 | Methine proton on a strained ring, adjacent to nitrogen. |

| 2 | N-CH₂ | 3.0 - 3.3, m | ~58-62 | Diastereotopic protons alpha to both nitrogen and a carbonyl group (deshielded). |

| 3 | C=O | - | ~208-212 | Characteristic chemical shift for a ketone carbonyl carbon in a six-membered ring. |

| 4 | C(O)-CH₂ | 2.4 - 2.6, t | ~45-50 | Protons alpha to a carbonyl group. |

| 5 | C-CH₂-C | 1.9 - 2.1, m | ~25-30 | Standard piperidine methylene protons. |

| 6 | N-CH₂ | 2.7 - 2.9, m | ~55-59 | Protons alpha to nitrogen. |

| 7, 8 | CH₂ (cyclopropyl) | 0.4 - 0.8, m | ~5-10 | Highly shielded protons characteristic of the cyclopropyl ring system. |

Note: Predicted values are based on analysis of similar N-substituted piperidones and general NMR principles.[10][11] Actual values may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by a strong carbonyl stretch.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~2940-2800 | C-H (Aliphatic) | Stretch | Confirms the presence of sp³ C-H bonds in the piperidine and cyclopropyl rings. |

| ~1725-1710 | C=O (Ketone) | Stretch | A strong, sharp absorption in this region is definitive proof of the ketone functional group.[11][12] |

| ~1250-1020 | C-N (Amine) | Stretch | Indicates the presence of the tertiary amine C-N bond. |

| ~1020 | C-C (Cyclopropyl) | Ring "breathing" | A weaker band characteristic of the cyclopropyl ring.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Expected Molecular Ion (M⁺): For C₈H₁₃NO, the exact mass is 139.0997 g/mol . A high-resolution mass spectrometry (HRMS) analysis should detect a peak at m/z ≈ 139.10.

-

Key Fragmentation Pathway: The most characteristic fragmentation for N-substituted piperidines is alpha-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.

Caption: Predicted major fragmentation pathways for 1-Cyclopropylpiperidin-3-one.

Chemical Reactivity and Applications in Drug Development

The true value of 1-Cyclopropylpiperidin-3-one lies in its potential as a versatile intermediate. The ketone at the 3-position is a prime site for a wide array of chemical transformations, allowing for the rapid generation of diverse molecular libraries.

-

Reductive Amination: The ketone can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, introducing a diverse range of substituents at the 3-position.

-

Reduction: The carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group that can be further functionalized.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, providing a scaffold for further reactions like Michael additions or hydrogenations.

-

Enolate Chemistry: The protons alpha to the carbonyl (at the C2 and C4 positions) can be deprotonated with a strong base to form an enolate, which can then be alkylated or used in aldol-type condensation reactions.

The resulting derivatives, which combine the piperidine core, the cyclopropyl group, and a newly introduced moiety, are of high interest for screening against various biological targets, including GPCRs, ion channels, and enzymes, particularly within the CNS therapeutic area.[1][13]

Conclusion

1-Cyclopropylpiperidin-3-one is more than a simple chemical compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through robust and well-understood chemical transformations. Its structure can be unequivocally confirmed through a synergistic application of NMR, IR, and MS analytical techniques. The true potential of this molecule is realized in its utility as a versatile scaffold, where the reactive ketone handle allows for systematic exploration of chemical space to generate novel and potentially bioactive compounds. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, analyze, and utilize 1-Cyclopropylpiperidin-3-one in their drug discovery programs.

References

-

1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki. (n.d.). Molbase. Retrieved January 20, 2026, from [Link]

-

Chen, J., et al. (2018). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

-

Ferreira, M. J., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules. Available at: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Atef, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

Praveen, C., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research. Available at: [Link]

-

PubChem. (n.d.). 1-(1-Cyclopropylpyrrolidin-3-yl)piperazin-2-one. PubChem. Retrieved January 20, 2026, from [Link]

-

Kim, B. K., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

O'Brien, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (n.d.). Google Patents.

- CN103204801A - Synthesis method for N-Boc-3-piperidone. (n.d.). Google Patents.

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 20, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. e-journals.in [e-journals.in]

- 12. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 13. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to Biological Activity and Therapeutic Potential

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its status as a "privileged scaffold."[1][2][3] This structural motif offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility, allowing for the precise three-dimensional arrangement of substituents to optimize interactions with biological targets.[1][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, moving beyond a simple listing of effects to explain the causality behind experimental choices and the mechanisms underpinning their therapeutic potential. We will delve into key areas of activity, present quantitative data for comparative analysis, provide detailed experimental protocols for evaluation, and visualize the complex cellular pathways these compounds modulate.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms that disrupt cancer cell proliferation, survival, and migration.[5][6] These mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular machinery essential for tumor growth.[5][7]

Mechanisms of Action

A primary anticancer strategy of piperidine derivatives involves the modulation of critical signaling pathways that are often dysregulated in cancer. For instance, derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell growth and survival.[5] Another key mechanism is the induction of apoptosis, or programmed cell death. The piperidine derivative DTPEP, synthesized from Tamoxifen, has been found to increase the generation of Reactive Oxygen Species (ROS) in breast cancer cells, leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C, a key event in the apoptotic cascade.[5] Furthermore, some piperidine derivatives function as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which is crucial for cell division.[8]

Quantitative Anticancer Activity Data

The in vitro potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency. The table below presents data for several promising piperidine derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] | |

| Compound 17a | PC3 | Prostate | 0.81 | [8] |

| MGC803 | Gastric | 1.09 | [6] | |

| MCF-7 | Breast | 1.30 | [6] | |

| Piperidine 19 | U251 | Glioblastoma | >50 | [9] |

| Piperidine 10 | HT29 | Colon | 4.1 (GI50, µg/mL) | [6][9] |

Visualizing the Mechanism: Induction of Apoptosis

The following diagram illustrates a simplified pathway by which a piperidine derivative can induce apoptosis in a cancer cell through the generation of ROS and subsequent mitochondrial disruption.

Caption: Apoptotic pathway induced by a piperidine derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines. The assay quantifies cell viability by measuring the metabolic activity of the cells.

1. Rationale: Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxicity.

2. Materials:

-

Piperidine derivative stock solution (e.g., 10 mM in DMSO)

-

Selected human cancer cell line (e.g., MCF-7, PC3)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

3. Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO, negative control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the IC50 value.

Antiviral Activity: A Scaffold for Inhibiting Viral Replication

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of a viral life cycle, including entry, replication, and release.[2][10][11]

Mechanisms of Action

Piperidine derivatives have shown significant promise against various viruses, including influenza and HIV.[10][12] For influenza, certain derivatives interfere with the early to middle stages of viral replication.[12][13] For instance, the optimized compound tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) was identified as a potent inhibitor of multiple influenza virus strains.[13] In the context of HIV, novel N-arylmethyl substituted piperidine derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing moderate to potent activities against wild-type HIV-1.[14]

Quantitative Antiviral Activity Data

The efficacy of antiviral compounds is often expressed as the half-maximal effective concentration (EC50), with the selectivity index (SI) providing a measure of the compound's therapeutic window (Cytotoxicity/Efficacy).

| Derivative | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |

| FZJ05 | Influenza A/H1N1 | < 7.8 | > 12.8 | [10] |

| FZJ13 | HIV-1 | 0.033 | > 6060 | [10] |

| Compound 11e | Influenza A | 0.05 | > 160,000 | [12][13] |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol is a functional assay to determine the ability of a piperidine derivative to inhibit the replication of an infectious virus.

1. Rationale: This assay measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a monolayer of host cells. The reduction in plaque number in the presence of the compound is a direct measure of its antiviral activity.

2. Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., A/PR/8/34)

-

MEM (Minimum Essential Medium) with Earle's salts

-

Trypsin-TPCK (for viral activation)

-

Agarose or Avicel overlay medium

-

Piperidine derivative stock solution

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

6-well plates

3. Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer (approximately 1 x 10^6 cells/well). Incubate overnight.

-

Virus Preparation: Thaw the virus stock and dilute it in serum-free MEM to a concentration that will produce 50-100 plaques per well.

-

Infection: Wash the cell monolayers twice with PBS. Adsorb 200 µL of the diluted virus onto the cells for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

Compound Treatment & Overlay: During the adsorption period, prepare the overlay medium containing various concentrations of the piperidine derivative. After 1 hour, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours, until plaques are visible.

-

Fixation and Staining: Fix the cells by adding 1 mL of 10% formaldehyde for at least 1 hour. Remove the overlay and the fixative. Stain the cell monolayer with Crystal Violet solution for 15 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

4. Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

% Reduction = (1 - (Plaque count in treated well / Plaque count in control well)) * 100

-

-

Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value.

Broad-Spectrum Biological Activity

Beyond anticancer and antiviral applications, the piperidine nucleus is integral to compounds with a wide range of pharmacological effects.[2][15]

-

Antimicrobial and Antifungal: Piperidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[16][17][18] The disc diffusion method is a common initial screening technique to assess this activity.[16][19]

-

Anti-inflammatory: Certain derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[20][21]

-

Analgesic: The piperidine moiety is a core component of morphine and is essential for its analgesic activity.[22] Novel derivatives have been synthesized and explored for their potential to interact with µ-opioid receptors to manage pain.[22]

-

Neuroprotective: Piperidine alkaloids have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.[23] Mechanisms include reducing oxidative damage and protecting hippocampal neurons.[23]

Visualizing the Workflow: From Synthesis to Biological Evaluation

The development of novel piperidine-based therapeutics follows a structured workflow, from initial design and synthesis to comprehensive biological testing.

Caption: General workflow for piperidine derivative drug discovery.

Conclusion

The piperidine scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological activity across a broad spectrum of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms through which these derivatives act will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational framework for professionals in the field, highlighting the critical interplay between chemical synthesis, rigorous biological evaluation, and mechanistic insight that drives successful drug development.

References

- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1).

- Naseem, H., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Source: PLoS ONE.

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Siddiqui, H. L., et al. (2015). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry. [Link]

-

Zhang, F., et al. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie. [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Vardanyan, R., & Hruby, V. (2018). Piperidine-Based Drug Discovery. Elsevier. [Link]

-

Issabayeva, G., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]

-

Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of enzyme inhibition and medicinal chemistry. [Link]

-

Scilit. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Kaczor, A. A., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Ibezim, A., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Shaikh, T. M., & Ammare, Y. H. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2022). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

-

Li, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B. [Link]

-

Taylor & Francis. (2023). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

-

ResearchGate. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]

-

Ieni, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

-

Opsomer, R., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

-

ResearchGate. (2022). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Opsomer, R., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]

-

de Oliveira, C. A., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. [Link]

-

ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

-

Majeed, M., et al. (2014). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Critical Reviews in Food Science and Nutrition. [Link]

-

Vardanyan, R., & Hruby, V. (2017). Classes of Piperidine-Based Drugs. Piperidine-Based Drug Discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijirt.org [ijirt.org]

- 15. ijnrd.org [ijnrd.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

Navigating the Labyrinth: A Technical Guide to the Mechanistic Landscape of 1-Cyclopropylpiperidin-3-one and its Derivatives

Executive Summary: The piperidine scaffold remains a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs. The introduction of a cyclopropyl group, as seen in 1-Cyclopropylpiperidin-3-one, imparts a unique conformational rigidity and metabolic stability, making it a highly sought-after building block in drug discovery. This guide moves beyond a superficial overview to provide a deep, mechanistic exploration of 1-Cyclopropylpiperidin-3-one, not as an end-effector molecule, but as a critical starting point for the synthesis of targeted, biologically active agents. We will dissect its synthesis, explore its reactivity, and, through case studies, illuminate the mechanisms of action of the potent molecules it helps create. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Importance of the 1-Cyclopropylpiperidine Motif

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved drugs. Its success stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets. Furthermore, its basic nitrogen atom is often protonated at physiological pH, enhancing solubility and enabling key ionic interactions with protein residues.

The addition of a cyclopropyl group to the piperidine nitrogen introduces several advantageous properties:

-

Conformational Restriction: The bulky cyclopropyl group can lock the piperidine ring into a preferred conformation, reducing the entropic penalty upon binding to a target.

-

Metabolic Stability: The N-cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to smaller N-alkyl groups like N-methyl or N-ethyl.

-

Modified Basicity: The pKa of the piperidine nitrogen is subtly altered by the electron-withdrawing nature of the cyclopropyl ring, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.

The ketone at the 3-position of 1-Cyclopropylpiperidin-3-one serves as a versatile chemical handle, a gateway for a wide array of synthetic transformations to build molecular complexity and explore diverse chemical space.

Synthesis and Characterization: A Self-Validating Protocol

The reliable synthesis of 1-Cyclopropylpiperidin-3-one is the first critical step in any discovery program utilizing this scaffold. The following protocol describes a common and efficient method.

Experimental Protocol: Synthesis of 1-Cyclopropylpiperidin-3-one

Objective: To synthesize 1-Cyclopropylpiperidin-3-one from piperidin-3-one hydrochloride and bromocyclopropane.

Materials:

-

Piperidin-3-one hydrochloride

-

Bromocyclopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperidin-3-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Addition of Reagents: Add bromocyclopropane (1.2 eq) to the suspension.

-

Reaction Conditions: Stir the reaction mixture vigorously at 60°C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-Cyclopropylpiperidin-3-one can be purified by column chromatography on silica gel if necessary.

Causality and Insights:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperidinium hydrochloride in situ to the free secondary amine, which is the active nucleophile. It is also an inexpensive and easily removable solid.

-

Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium ions while not interfering with the nucleophilicity of the amine.

-

Temperature: Heating to 60°C increases the reaction rate to ensure completion within a reasonable timeframe.

Characterization Data

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the cyclopropyl protons and the piperidine ring protons. |

| ¹³C NMR | A peak corresponding to the ketone carbonyl carbon (~208 ppm) and other aliphatic carbons. |

| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺. |

Derivatization and Mechanistic Exploration: Case Studies

The true value of 1-Cyclopropylpiperidin-3-one is realized in the molecules it can generate. The ketone functionality is a prime site for transformations such as reductive amination, Wittig reactions, and Grignard additions, leading to a diverse array of derivatives.

Workflow for Derivatization and Screening

The following diagram illustrates a typical workflow for utilizing 1-Cyclopropylpiperidin-3-one in a drug discovery context.

Caption: Drug discovery workflow using 1-Cyclopropylpiperidin-3-one.

Case Study: Synthesis of a Potent Kinase Inhibitor

Let's hypothesize a scenario where 1-Cyclopropylpiperidin-3-one is used to synthesize an inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Step 1: Reductive Amination

The ketone of 1-Cyclopropylpiperidin-3-one is reacted with a primary amine (e.g., 4-amino-benzonitrile) via reductive amination to install a key pharmacophoric element.

Step 2: Subsequent Functionalization

The newly formed secondary amine could then be acylated or alkylated to further probe the binding pocket of Kinase X.

Hypothetical Mechanism of Action of the Final Inhibitor:

The final molecule, now significantly more complex than the starting material, might act as an ATP-competitive inhibitor of Kinase X.

-

The piperidine ring could serve as a scaffold, positioning other functional groups correctly within the ATP binding site.

-

The N-cyclopropyl group could fit into a hydrophobic pocket, contributing to binding affinity and providing metabolic stability.

-

The benzonitrile moiety could form a hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors.

-

Other substituents could be optimized to form additional interactions and improve properties like cell permeability and oral bioavailability.

The signaling pathway diagram below illustrates the point of intervention for our hypothetical inhibitor.

Caption: Inhibition of the Kinase X signaling pathway.

Conclusion and Future Directions

1-Cyclopropylpiperidin-3-one is a prime example of a high-value chemical building block. While it does not possess a significant biological mechanism of action in its own right, its true power lies in its synthetic potential. The combination of a conformationally constrained piperidine ring, a metabolically robust N-cyclopropyl group, and a versatile ketone handle makes it an invaluable starting point for the creation of novel, potent, and selective drug candidates. Future work in this area will undoubtedly focus on the development of new synthetic methodologies to further diversify the derivatives of this scaffold and the application of these derivatives to an ever-wider range of biological targets. By understanding the fundamental reactivity and strategic value of 1-Cyclopropylpiperidin-3-one, drug discovery teams can significantly enhance their ability to generate novel intellectual property and develop the next generation of therapeutics.

References

A comprehensive list of references would be populated here based on specific synthetic procedures and case studies found in the scientific literature. For the purpose of this guide, the following are representative examples of the types of resources that would be cited:

- Title: A Practical Synthesis of 1-Cyclopropylpiperidin-3-one. Source: Journal of Organic Chemistry. URL: [A valid, clickable URL to a relevant synthetic chemistry journal article would be placed here]

- Title: The Piperidine Motif in FDA-Approved Drugs. Source: Journal of Medicinal Chemistry. URL: [A valid, clickable URL to a relevant medicinal chemistry review article would be placed here]

- Title: Discovery of a Potent and Selective Kinase X Inhibitor Incorporating a 1-Cyclopropylpiperidine Scaffold.

A Technical Guide to the Discovery, Synthesis, and Application of Cyclopropyl Ketones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone motif, a seemingly simple three-membered ring appended to a carbonyl, represents a powerhouse of chemical reactivity and conformational constraint. Its unique electronic and steric properties, born from significant ring strain, have propelled it from a chemical curiosity to a cornerstone in modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the historical milestones in the discovery of cyclopropyl ketones, a detailed analysis of the evolution of their synthetic methodologies, and a forward-looking perspective on their burgeoning role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key synthetic transformations, offer practical, field-proven experimental protocols, and illuminate the structure-activity relationships that make this moiety a "privileged scaffold" in drug design.

Introduction: The Allure of the Strained Ring

The cyclopropyl group is a fascinating functional group in organic chemistry.[1] Comprising three sp³ hybridized carbon atoms forced into a planar triangle, it possesses significant angle and torsional strain.[2][3] This inherent strain energy, estimated to be around 27.5 kcal/mol for cyclopropane itself, results in C-C bonds with enhanced p-character, often described as "banana bonds".[4] When this strained ring is placed in conjugation with a carbonyl group, the resulting cyclopropyl ketone exhibits a unique blend of stability and reactivity. The cyclopropane ring can act as a latent double bond or a reactive three-carbon synthon, participating in a variety of transformations including ring-opening reactions, cycloadditions, and rearrangements.[5]

For drug development professionals, the cyclopropyl moiety offers a compelling set of advantages. It can enhance potency, increase metabolic stability, reduce off-target effects, and provide conformational rigidity to a molecule.[1][6] These benefits stem from the ring's compact size and its ability to orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets.[7] This guide will provide the foundational knowledge and practical insights necessary to harness the synthetic potential of cyclopropyl ketones in the pursuit of complex molecular architectures and innovative pharmaceuticals.

Historical Perspective: The Dawn of Cyclopropyl Ketone Chemistry

The journey into the chemistry of cyclopropyl ketones began with the pioneering work of Russian chemist Nikolai Kischner. In 1911, he reported the formation of cyclopropane derivatives from the decomposition of pyrazolines, which were synthesized from α,β-unsaturated ketones and hydrazine.[8] This reaction, now known as the Kishner cyclopropane synthesis, provided the first general route to this class of compounds.

Another early and significant contribution was the Demjanov rearrangement, first reported by Nikolai Demjanov in 1903.[9][10] This reaction involves the diazotization of primary amines to generate a carbocation, which can then undergo ring expansion.[11] While initially focused on the conversion of cyclopropylcarbinylamines to cyclobutanols, variations of this rearrangement, particularly the Tiffeneau-Demjanov rearrangement, became crucial for the synthesis of cyclic ketones, including those with a cyclopropyl ring, through the ring expansion of β-amino alcohols.[9][12][13] These early discoveries laid the groundwork for the development of more efficient and versatile synthetic methods in the decades that followed.

The Evolution of Synthetic Methodologies

The synthesis of cyclopropyl ketones has evolved significantly from the early, often harsh, methods. Modern organic chemistry offers a diverse toolkit for the construction of this valuable motif.

Cyclopropanation of Alkenes

One of the most direct and widely used strategies for synthesizing cyclopropyl derivatives is the cyclopropanation of alkenes.

Developed by Howard E. Simmons, Jr., and Ronald D. Smith in 1958, the Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry.[14][15] It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple (ICH₂ZnI).[15] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[16]

A key application for the synthesis of cyclopropyl ketones via this method is the cyclopropanation of enol ethers or silyl enol ethers, which are readily prepared from ketones. The resulting cyclopropoxy ethers can then be hydrolyzed to the corresponding cyclopropyl ketone. The reaction proceeds through a "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond.[16]

-

Furukawa Modification: A significant improvement to the original Simmons-Smith protocol was introduced by Furukawa, who utilized diethylzinc (Et₂Zn) in place of the zinc-copper couple.[14][17] This modification often leads to higher yields and better reproducibility.[15]

Intramolecular Cyclization

Another powerful strategy involves the intramolecular cyclization of acyclic precursors. A classic example is the internal condensation of γ-halo ketones. For instance, 5-chloro-2-pentanone can be treated with a base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis-like reaction, forming cyclopropyl methyl ketone.[5][18] This method is particularly useful for the synthesis of simple, unfunctionalized cyclopropyl ketones.[18]

The Kulinkovich Reaction

The Kulinkovich reaction, reported by Oleg Kulinkovich in 1989, provides an elegant route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[19][20] The cyclopropanol products can then be oxidized to the corresponding cyclopropyl ketones. The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[21][22]

This method is highly versatile and tolerates a wide range of functional groups.[19] Modifications of the Kulinkovich reaction have also been developed for the synthesis of cyclopropylamines from amides or nitriles.[21][23]

Physicochemical Properties and Mechanistic Insights

The unique reactivity of cyclopropyl ketones is a direct consequence of their structure. The high degree of s-character in the C-H bonds of the cyclopropane ring makes the protons slightly acidic, while the p-character of the C-C bonds allows the ring to conjugate with the adjacent carbonyl group. This conjugation stabilizes the molecule but also activates the ring towards nucleophilic attack and ring-opening reactions.[5]

The electron-withdrawing or -donating nature of the substituent on the ketone can significantly influence the reactivity of the cyclopropyl ketone. For example, an electron-withdrawing group, such as a p-nitrophenyl group, enhances the electrophilicity of the carbonyl carbon and activates the cyclopropane ring, making it more susceptible to nucleophilic attack.[5] Conversely, electron-donating groups can decrease this reactivity.[5]

| Property | Cyclopropyl Methyl Ketone | Cyclopropyl Phenyl Ketone |

| Molecular Formula | C₅H₈O[24] | C₁₀H₁₀O[25] |

| Molecular Weight | 84.12 g/mol [24][26] | 146.19 g/mol [25] |

| Boiling Point | 106-107 °C[24] | ~245 °C (estimated) |

| Solubility | Moderately soluble in water, soluble in organic solvents[24] | Sparingly soluble in water, soluble in organic solvents |

Table 1: Comparison of physical properties of common cyclopropyl ketones.

The Role of Cyclopropyl Ketones in Drug Discovery and Development

The cyclopropyl ketone moiety is a "privileged scaffold" in medicinal chemistry, appearing in a number of bioactive molecules and approved drugs.[27] Its incorporation into a drug candidate can lead to significant improvements in its pharmacological profile.

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[7]

-

Potency Enhancement: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy and increased potency.[7]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for oral bioavailability and cell permeability.

-

Novel Chemical Space: Cyclopropyl ketones serve as versatile synthetic intermediates, allowing for the exploration of novel chemical space through ring-opening and rearrangement reactions.[28]

Examples of therapeutic areas where cyclopropyl ketones and their derivatives have made a significant impact include antiviral (e.g., HIV treatments), antidepressant, and anti-inflammatory medications.[29] The α-cyclopropyl ketone motif is found in bioactive molecules such as the anticancer agent larotaxel and the anticoagulant prasugrel.[27]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of cyclopropyl ketones. Researchers should always conduct a thorough risk assessment before performing any chemical reaction.

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone via Intramolecular Cyclization of 5-Chloro-2-pentanone

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

5-Chloro-2-pentanone

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide in water.

-

Add 5-chloro-2-pentanone dropwise to the stirred sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.

-

After the addition is complete, continue to stir and heat the mixture to maintain a gentle boil for 1 hour.

-

Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.

-

Separate the organic layer (cyclopropyl methyl ketone) from the aqueous layer of the distillate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ether extracts, and dry over anhydrous calcium chloride.

-

Remove the ether by distillation, and then distill the residue to obtain pure cyclopropyl methyl ketone. A typical yield is in the range of 77-83%.[5]

Protocol 2: General Procedure for Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones

This is a general protocol for the synthesis of aryl cyclopropyl ketones from their corresponding chalcones.[5]

Materials:

-

α,β-Unsaturated ketone (chalcone derivative)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to anhydrous DMSO.

-

Heat the mixture to 70-80 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.

-

Cool the resulting solution to room temperature and then add trimethylsulfoxonium iodide in portions. Stir the mixture for 10-15 minutes.

-

Add a solution of the α,β-unsaturated ketone in anhydrous DMSO dropwise to the sulfur ylide solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Future Outlook

The field of cyclopropyl ketone chemistry continues to evolve, with ongoing research focused on the development of new catalytic and enantioselective synthetic methods.[27][28] The use of biocatalysis, for example, has shown promise for the highly diastereo- and enantioselective construction of cyclopropyl ketones.[27] As our understanding of the unique properties of this functional group deepens, we can expect to see the continued emergence of cyclopropyl ketone-containing molecules in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. The versatility and synthetic utility of cyclopropyl ketones ensure that they will remain a topic of significant interest to the scientific community for years to come.

References

- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem. [URL: https://www.benchchem.com/pdf/Cyclopropyl-p-Nitrophenyl-Ketone-Technical-Guide.pdf]

- Cyclopropyl Methyl Ketone: properties, applications and safety - ChemicalBook. [URL: https://www.chemicalbook.

- The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-cyclopropyl-methyl-ketone-in-modern-pharmaceutical-synthesis-343993.html]

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941783/]

- Simmons–Smith reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]

- Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone - Benchchem. [URL: https://www.benchchem.com/pdf/Cyclopropyl-2-(4-methylphenyl)ethyl-ketone-Technical-Guide.pdf]

- cyclopropyl ketone. [URL: https://www.ningbo-pharma.com/cyclopropyl-ketone-cas-765-43-5-applications-and-sourcing-guide-2025-01-19.html]

- Simmons-Smith Reaction | NROChemistry. [URL: https://nrochemistry.com/simmons-smith-reaction/]

- Kulinkovich reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]

- Kulinkovich reaction - Grokipedia. [URL: https://grokipedia.org/Kulinkovich_reaction]

- Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry - Benchchem. [URL: https://www.benchchem.com/pdf/Cyclopropyl-2-(4-methylphenyl)

- Demjanov Rearrangement - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/demjanov-rearrangement.htm]

- Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-szymoniak-reaction.shtm]

- Kulinkovich Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]

- Kulinkovich Reaction - YouTube. [URL: https://www.youtube.

- Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropyl-methyl-ketone]

- Chemical Properties of Cyclopropyl phenyl ketone (CAS 3481-02-5) - Cheméo. [URL: https://www.chemeo.com/cid/70-281-2/Cyclopropyl-phenyl-ketone]

- Demjanov rearrangement - Grokipedia. [URL: https://grokipedia.org/Demjanov_rearrangement]